1-[(3-Oxo-1lambda3,2-benziodoxol-1-yl)oxy]-1lambda3,2-benziodoxol-3-one
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Overview
Description
1-[(3-Oxo-1lambda3,2-benziodoxol-1-yl)oxy]-1lambda3,2-benziodoxol-3-one is an organic compound that belongs to the class of hypervalent iodine compounds. These compounds are known for their unique reactivity and are often used as reagents in organic synthesis. The compound is characterized by the presence of two benziodoxole moieties, which are cyclic structures containing iodine in a hypervalent state.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Oxo-1lambda3,2-benziodoxol-1-yl)oxy]-1lambda3,2-benziodoxol-3-one typically involves the reaction of 2-iodobenzoic acid with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the benziodoxole structure. The reaction conditions usually require a temperature of around 80-100°C and a reaction time of several hours .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved using continuous flow reactors. These reactors allow for better control of reaction conditions and can improve the yield and purity of the final product. The use of catalysts such as palladium or platinum can also enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
1-[(3-Oxo-1lambda3,2-benziodoxol-1-yl)oxy]-1lambda3,2-benziodoxol-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, facilitating the oxidation of alcohols to aldehydes or ketones.
Reduction: It can be reduced to form the corresponding iodobenzoic acid derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions include:
Oxidation: Aldehydes, ketones.
Reduction: Iodobenzoic acid derivatives.
Substitution: Various substituted benziodoxole derivatives.
Scientific Research Applications
1-[(3-Oxo-1lambda3,2-benziodoxol-1-yl)oxy]-1lambda3,2-benziodoxol-3-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for oxidation and substitution reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Potential use in the development of new pharmaceuticals due to its unique reactivity.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[(3-Oxo-1lambda3,2-benziodoxol-1-yl)oxy]-1lambda3,2-benziodoxol-3-one involves the formation of a hypervalent iodine intermediate. This intermediate can facilitate the transfer of oxygen or other groups to substrates, leading to the desired chemical transformation. The molecular targets and pathways involved in these reactions include the activation of C-H bonds and the formation of carbon-oxygen or carbon-nitrogen bonds[4][4].
Comparison with Similar Compounds
Similar Compounds
1-Acetoxy-1,2-benziodoxol-3-(1H)-one: Another hypervalent iodine compound with similar reactivity.
2-Iodoxybenzoic acid: Known for its strong oxidizing properties.
Iodobenzene diacetate: Commonly used as an oxidizing agent in organic synthesis.
Uniqueness
1-[(3-Oxo-1lambda3,2-benziodoxol-1-yl)oxy]-1lambda3,2-benziodoxol-3-one is unique due to its dual benziodoxole structure, which provides enhanced stability and reactivity compared to other hypervalent iodine compounds. This makes it particularly useful in complex organic transformations and industrial applications .
Properties
CAS No. |
1829-23-8 |
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Molecular Formula |
C14H8I2O5 |
Molecular Weight |
510.02 g/mol |
IUPAC Name |
1-[(3-oxo-1λ3,2-benziodoxol-1-yl)oxy]-1λ3,2-benziodoxol-3-one |
InChI |
InChI=1S/C14H8I2O5/c17-13-9-5-1-3-7-11(9)15(19-13)21-16-12-8-4-2-6-10(12)14(18)20-16/h1-8H |
InChI Key |
NOJSWYSHFRRUMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OI2OI3C4=CC=CC=C4C(=O)O3 |
Origin of Product |
United States |
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